molecular formula C7H14N2O B1650170 4-Piperidinone, 2,5-dimethyl-, oxime CAS No. 113849-84-6

4-Piperidinone, 2,5-dimethyl-, oxime

Cat. No.: B1650170
CAS No.: 113849-84-6
M. Wt: 142.2 g/mol
InChI Key: KGBNPUJGRLUWIP-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) and Piperidone Chemical Scaffolds

The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry and is a structural motif present in numerous natural products and synthetic pharmaceuticals. nih.govarizona.eduacs.org This six-membered nitrogen-containing heterocycle is a ubiquitous feature in a vast array of bioactive molecules, including analgesics, antihistamines, and central nervous system modulators. arizona.edu Its prevalence is due to its ability to adopt well-defined three-dimensional conformations, which allows for precise spatial orientation of substituents that can interact with biological targets.

Piperidones, specifically 4-piperidones, are derivatives of piperidine that contain a ketone functional group at the fourth position of the ring. researchgate.netwikipedia.org The presence of the carbonyl group enhances the chemical reactivity and versatility of the molecule, making 4-piperidones crucial intermediates and valuable building blocks in organic synthesis. researchgate.net They serve as precursors for a wide range of more complex molecules, including the synthesis of various drug candidates and alkaloids. researchgate.netwikipedia.org The carbonyl group can be easily manipulated to introduce different substituents and functional groups into the piperidine ring system. researchgate.net

ScaffoldKey FeaturesSignificance in Chemistry
Piperidine Six-membered nitrogen-containing heterocycle.Ubiquitous in natural products and pharmaceuticals. nih.govarizona.edu
4-Piperidone (B1582916) Piperidine ring with a ketone at the C4 position.Versatile synthetic intermediate for drug discovery. researchgate.netwikipedia.org

Academic Significance of Oxime Functionalization within Heterocyclic Systems

An oxime is a chemical compound belonging to the imines, with the general formula R¹R²C=N−OH. The functionalization of a carbonyl group, such as the ketone in 4-piperidone, into an oxime is a significant chemical transformation that imparts unique properties to the molecule. Oximes are recognized as valuable and versatile synthetic building blocks in organic chemistry. nsf.govresearchgate.net

The introduction of an oxime group into a heterocyclic system can profoundly influence its biological activity. Oximes and their derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities. nih.govmdpi.com This bioactivity is often attributed to the C=N-OH functionality, which can participate in hydrogen bonding and other interactions with biological macromolecules. ontosight.ai The conversion of a ketone to an oxime can lead to an increase in the parent compound's bioactivity. mdpi.com Furthermore, the oxime group serves as a versatile chemical handle for further synthetic modifications, allowing for the creation of diverse molecular libraries for drug discovery. nsf.govnumberanalytics.com For instance, oximes are key intermediates in the synthesis of amines, nitriles, and various nitrogen-containing heterocycles. researchgate.netnumberanalytics.com

Current Research Landscape and Gaps in Substituted Piperidinone Oxime Chemistry

The research landscape for substituted piperidinone oximes is an active area of investigation, with numerous studies focusing on their synthesis, stereochemistry, and potential therapeutic applications. researchgate.netnih.gov A significant portion of the research has been dedicated to synthesizing various derivatives and evaluating their biological properties. For example, series of substituted piperidin-4-one oxime ethers have been synthesized and tested for their in vitro antibacterial and antifungal activities. researchgate.netnih.gov Other studies have explored the antiproliferative activity of 2,6-diarylpiperidin-4-one O-methyloximes against human cancer cell lines. nih.gov

Despite this broad interest, the research is not uniformly distributed across all possible substitution patterns. There is a considerable body of work on piperidinone oximes with aryl substituents at the C-2 and C-6 positions, or tetramethyl substitutions. researchgate.netontosight.airesearchgate.net However, a noticeable gap exists in the literature concerning asymmetrically substituted derivatives such as 4-Piperidinone, 2,5-dimethyl-, oxime. While its basic chemical identifiers are documented, detailed studies on its specific synthesis, characterization, conformational analysis, and biological activity are sparse. appchemical.com The current research landscape, therefore, indicates an opportunity for further investigation into the synthesis and properties of less sterically hindered and asymmetrically substituted piperidinone oximes to fully explore the structure-activity relationships within this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113849-84-6

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

N-(2,5-dimethylpiperidin-4-ylidene)hydroxylamine

InChI

InChI=1S/C7H14N2O/c1-5-4-8-6(2)3-7(5)9-10/h5-6,8,10H,3-4H2,1-2H3

InChI Key

KGBNPUJGRLUWIP-UHFFFAOYSA-N

SMILES

CC1CC(=NO)C(CN1)C

Canonical SMILES

CC1CC(=NO)C(CN1)C

Origin of Product

United States

Synthetic Methodologies for 4 Piperidinone, 2,5 Dimethyl , Oxime and Its Analogs

Established Synthetic Routes to the Piperidone Ring System

The synthesis of the 4-piperidone (B1582916) skeleton is a cornerstone in the preparation of numerous biologically active compounds and is well-documented in organic chemistry. dtic.milmun.ca For substituted piperidones like the 2,5-dimethyl variant, several classical and modern cyclization methods are available.

The Mannich reaction is a powerful three-component condensation reaction that provides a direct route to 4-piperidone structures. wikipedia.org This reaction typically involves the aminoalkylation of an enolizable ketone with a non-enolizable aldehyde (like formaldehyde) and a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org In the context of synthesizing 2,5-dimethyl-4-piperidone, a variation of the classical Mannich reaction is employed.

A successive double Mannich condensation represents a key strategy. nih.gov The general mechanism begins with the formation of an iminium ion from the amine and aldehyde. wikipedia.org An enolizable ketone then attacks the iminium ion, leading to the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org For the synthesis of substituted piperidones, the reaction is designed to form the heterocyclic ring in a one-pot procedure. For instance, the reaction of an appropriate ketone, an aldehyde, and an amine can lead to the formation of the piperidone ring. nih.gov The synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives has been reported using this methodology, highlighting its utility for creating substituted piperidone frameworks. ijprajournal.com

The general approach for a disubstituted 4-piperidone is outlined below:

Table 1: General Mannich Condensation for Substituted 4-Piperidones
Reactant 1 Reactant 2 Reactant 3 Product

Data derived from multiple synthetic reports, including nih.gov.

This method's versatility allows for the introduction of various substituents on the piperidone ring by selecting the appropriate starting ketone and aldehyde. nih.gov

The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that constructs the 4-piperidone ring from two equivalents of an aldehyde, a dialkyl ester of acetonedicarboxylic acid, and ammonia or a primary amine. wikipedia.orgsynarchive.com This reaction is mechanistically related to the Robinson-Schöpf tropinone (B130398) synthesis but yields a monocyclic 4-piperidone instead of a bicyclic tropinone. wikipedia.org

The reaction proceeds by assembling the heterocyclic ring through the condensation of the components, typically in an aqueous or alcoholic solution. wikipedia.orgchempedia.info The versatility of this reaction has been demonstrated in the synthesis of various complex molecules, including precursors for bispidone-ligands and the natural alkaloid precoccinellin. wikipedia.orgresearchgate.net

A notable variation involves submitting the initial piperidone product to the reaction conditions a second time with a different aldehyde, leading to more complex, diazabicyclononanone structures. chempedia.info While the classic reaction yields symmetrically substituted piperidones, modern variants allow for more diverse substitution patterns. wikipedia.orgsynarchive.com

The Dieckmann condensation is another fundamental method for synthesizing 4-piperidones. dtic.miltandfonline.com This intramolecular cyclization of a diester in the presence of a base forms a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target 4-piperidone. sciencemadness.orgstackexchange.com The typical starting material is an N,N-bis-ester, which is formed by the addition of a primary amine to two equivalents of an acrylate (B77674) ester. tandfonline.com

The process can be summarized in the following steps:

Michael Addition: A primary amine is reacted with two moles of an alkyl acrylate to form a diester amine. dtic.mil

Dieckmann Cyclization: The diester undergoes an intramolecular condensation catalyzed by a base (e.g., sodium ethoxide) to form a cyclic β-keto ester. tandfonline.comstackexchange.com

Hydrolysis and Decarboxylation: The β-keto ester is subjected to acidic hydrolysis and heating to remove the ester group and yield the final 4-piperidone. tandfonline.comsciencemadness.org

Careful control of reaction conditions, such as high dilution, is often necessary to favor the intramolecular cyclization and prevent intermolecular dimerization. tandfonline.com The synthesis of N-methoxy-4-piperidinone, an intermediate for the anti-insecticidal spiropidion, utilizes a Dieckmann reaction following a double conjugate addition of O-methylhydroxylamine to methyl acrylate. nih.gov

Other cyclization strategies have also been reported. The Nazarov cyclization can be performed on specific dienones to yield 4-piperidones. dtic.mil Additionally, ring-closing metathesis has emerged as a modern and powerful tool for constructing cyclic systems, including 1-aryl-3-piperidone derivatives. nih.gov

Synthesis of the Oxime Functional Group

Once the 2,5-dimethyl-4-piperidone core is synthesized, the next step is the conversion of the ketone carbonyl group into an oxime.

The most direct and widely used method for synthesizing an oxime from a ketone is the condensation reaction with hydroxylamine (B1172632) or one of its derivatives. nih.govijprajournal.com The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the piperidone. This is followed by dehydration to yield the C=N double bond of the oxime.

The reaction is typically carried out by treating the piperidone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like sodium acetate (B1210297) to neutralize the HCl and liberate the free hydroxylamine. nih.govorgsyn.org

Table 2: Typical Conditions for Oximation of Piperidones

Piperidone Substrate Reagent Base Solvent Product
Substituted 4-Piperidone Hydroxylamine Hydrochloride Sodium Acetate Trihydrate Ethanol Piperidin-4-one Oxime

Data compiled from representative procedures such as nih.gov and ijprajournal.com.

This method is robust and has been used to synthesize a wide array of piperidin-4-one oximes and their O-alkyl or O-aryl ethers. ijprajournal.comresearchgate.net The synthesis of N-[(1S)-1-phenylethyl]-benzeneacetamide via a decarboxylative condensation of a hydroxylamine and an α-ketoacid demonstrates an alternative approach to forming related amide structures under mild conditions. nih.gov

A critical aspect of oxime synthesis is the potential for stereoisomerism around the C=N double bond, leading to the formation of E and Z isomers. The stereochemistry of the final oxime can play a significant role in its biological activity and chemical properties. nih.gov

The formation of these isomers is influenced by reaction conditions and the steric and electronic nature of the substituents on the piperidone ring. Crystallographic analysis of compounds like 2,6-bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime has been used to explore the solid-state stereochemistry, confirming the importance of E/Z isomerization during the oximation process. nih.gov In many reported syntheses of substituted piperidin-4-one oximes, the stereochemistry of the products is established through detailed spectral analysis, such as NMR spectroscopy. ijprajournal.comresearchgate.net While specific protocols for achieving high stereoselectivity in the oximation of 2,5-dimethyl-4-piperidone are not extensively detailed in the general literature, the principles of kinetic and thermodynamic control are applicable. The choice of solvent, temperature, and pH can influence the ratio of the resulting geometric isomers.

Advanced and Stereocontrolled Synthesis Strategies

Achieving high stereoselectivity is crucial in the synthesis of complex molecules. Advanced methodologies provide precise control over the three-dimensional arrangement of atoms, which is essential for biological activity.

The double aza-Michael reaction, or conjugate addition, is a powerful and atom-efficient method for constructing the 4-piperidone core. nih.govacs.org This reaction typically involves the addition of a primary amine to a divinyl ketone, leading directly to the cyclized piperidone scaffold. dtic.mil This strategy has been successfully employed to create 2-substituted and 2,5-disubstituted piperidinones. nih.govntu.edu.sg

The process can be initiated with the synthesis of a divinyl ketone precursor, which is then subjected to cyclization with a primary amine. nih.gov The stereochemical outcome of the reaction can be sensitive to the reaction conditions. ntu.edu.sg For instance, studies have shown that the addition of lithium chloride can accelerate the aza-Michael process, likely by acting as a Lewis acid. ntu.edu.sg In some cases, the reaction can be combined with preceding steps, such as a Stille coupling, in a one-pot process. ntu.edu.sg

Table 1: Examples of Double Aza-Michael Reactions for Piperidone Synthesis

Divinyl Ketone PrecursorAmineReaction ConditionsProductYieldReference
Phenyl-substituted divinyl ketoneBenzylamineAcetonitrile/aqueous sodium bicarbonate, reflux 1.5 h2-Phenyl-substituted piperidone79% nih.gov
Generic divinyl ketone (dienone 21)Not specifiedAddition of lithium chloride2,5-disubstituted piperidinone (mixture of diastereoisomers)Not specified ntu.edu.sg

Radical cyclizations offer a distinct approach to forming piperidine (B6355638) rings, often under mild conditions and with high functional group tolerance. These methods involve the generation of a radical species that subsequently cyclizes to form the heterocyclic ring.

One notable strategy is the intramolecular cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst to produce various piperidines. nih.gov Another approach involves the photoredox-catalyzed cyclization of linear aryl halide precursors. nih.gov This method uses a strongly reducing organic photoredox catalyst and a trialkylamine to generate an aryl radical, which then undergoes regioselective cyclization to afford complex spiropiperidines under mild conditions. nih.gov

Significant enhancements in diastereoselectivity have been achieved in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org While using tributyltin hydride as the radical mediator typically yields trans-piperidines with modest diastereomeric ratios (3:1 to 6:1), switching to tris(trimethylsilyl)silane (B43935) (TTMSS) can dramatically improve this ratio to as high as 99:1. organic-chemistry.org This improvement is attributed to a selective rearrangement of the minor stereoisomer, a process favored by the slower trapping of the piperidine radical by TTMSS. organic-chemistry.org

Table 2: Comparison of Radical Mediators in Piperidine Synthesis

Radical MediatorSubstrateDiastereomeric Ratio (trans:cis)Reference
Tributyltin Hydride (TBTH)7-substituted-6-aza-8-bromooct-2-enoates3:1 to 6:1 organic-chemistry.org
Tris(trimethylsilyl)silane (TTMSS)7-substituted-6-aza-8-bromooct-2-enoatesUp to 99:1 organic-chemistry.org

To achieve enantiomerically pure products, chemists often employ chiral auxiliaries or chiral ligands. A chiral auxiliary is a stereogenic group temporarily incorporated into the starting material to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered.

Oxazolidinones, popularized by David Evans, are a widely used class of chiral auxiliaries. wikipedia.org They can be attached to a substrate, for example, to form an imide. The substituents on the oxazolidinone ring then control the stereoselectivity of subsequent reactions, such as alkylations or aldol (B89426) reactions, at the alpha-position of the carbonyl group. researchgate.net This strategy is powerful for establishing multiple stereocenters with high precision. wikipedia.org

Alternatively, asymmetric catalysis utilizing chiral ligands provides a more atom-economical approach. rsc.org Chiral N,N'-dioxide ligands, for example, can be synthesized from readily available amino acids and amines. These ligands coordinate with metal ions to form chiral complexes that catalyze reactions with high levels of stereocontrol. rsc.org This approach has been applied to a variety of asymmetric transformations, demonstrating broad substrate generality. rsc.org

Sustainable and Efficient Synthetic Techniques

Modern chemical synthesis emphasizes not only the effectiveness of a reaction but also its environmental impact and efficiency. Green chemistry principles are increasingly integrated into the development of new synthetic methodologies.

Deep Eutectic Solvents (DESs) are emerging as a new class of green solvents with significant potential to replace conventional volatile organic compounds. scispace.com DESs are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), like urea (B33335) or carboxylic acids. scispace.com The resulting mixture has a significantly lower melting point than its individual components.

DESs possess many desirable properties, including low vapor pressure, biodegradability, low toxicity, and the ability to dissolve a wide range of substances. rsc.orgmdpi.com Their tunability and environmental friendliness make them an attractive medium for various organic reactions, including aza-Michael additions, which are central to piperidone synthesis. researchgate.net

Table 3: Common Components of Deep Eutectic Solvents

Component TypeExamplesReference
Hydrogen Bond Acceptors (HBA)Choline Chloride, Quaternary Ammonium Salts, Quaternary Phosphonium Salts scispace.com
Hydrogen Bond Donors (HBD)Urea, Carboxylic Acids, Ethylene Glycol, Glycerol scispace.commdpi.com

The use of microwave irradiation and ultrasound (sonication) offers significant advantages in terms of reaction speed, yield, and energy efficiency. nih.gov These techniques can dramatically reduce reaction times from hours to minutes. mdpi.com

Microwave-assisted synthesis has been successfully applied to produce a variety of heterocyclic compounds, including piperidine-containing structures. mdpi.comnih.gov For instance, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides was achieved in 3–5 minutes under microwave irradiation, yielding the desired products in excellent yields, which were significantly higher than those obtained through conventional heating. mdpi.comnih.gov

Similarly, ultrasound-assisted synthesis provides an eco-friendly and efficient method for preparing heterocyclic compounds. tandfonline.comnih.gov The application of ultrasonic energy can promote reactions, often at lower temperatures and in shorter times than conventional methods. tandfonline.com For example, the synthesis of various heterocycles from a piperidine-based compound was effectively carried out by subjecting the reaction mixture to ultrasonic energy for 2-4 hours at 80°C, resulting in good yields. tandfonline.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionMethodReaction TimeYieldReference
Synthesis of quinoline (B57606) thiosemicarbazonesConventional HeatingLonger (not specified)Lower mdpi.com
Microwave Irradiation3–5 minutesExcellent mdpi.com
Synthesis of acetamide (B32628) derivativesConventional Heating2–3 hoursModerate (up to 60%) mdpi.com
Microwave Irradiation5–10 minutesGood mdpi.com

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Piperidinone, 2,5-dimethyl-, oxime is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electron density around the protons and their spatial arrangement.

Based on analyses of related piperidone and oxime structures, the predicted ¹H NMR data would likely show signals for the methyl groups at positions 2 and 5, the methylene (B1212753) protons of the piperidine (B6355638) ring, the methine protons at C2 and C5, and the hydroxyl proton of the oxime group. The coupling patterns (splitting) of these signals would provide valuable information about the connectivity of the atoms. For instance, the methine protons at C2 and C5 would likely appear as multiplets due to coupling with the adjacent methylene and methyl protons. The presence of cis and trans isomers with respect to the methyl groups at C2 and C5 could also lead to a more complex spectrum with distinct sets of signals for each isomer.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
N-HBroad singlet1.5 - 3.0-
C2-H & C5-HMultiplet2.5 - 3.5-
C3-H₂ & C6-H₂Multiplet2.0 - 3.0-
C2-CH₃ & C5-CH₃Doublet0.9 - 1.2~6-7
N-OHBroad singlet8.0 - 10.0-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C4 (=N-OH)155 - 165
C2 & C550 - 60
C3 & C635 - 45
C2-CH₃ & C5-CH₃15 - 25

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. chemicalbook.com For "this compound," this would confirm the coupling between the methine protons at C2 and C5 with the adjacent methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signals of the methyl groups would show a cross-peak with the corresponding carbon signals in the upfield region of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the methyl protons to the C2/C5 and C3/C6 carbons would be expected, as well as correlations from the ring protons to the C4 carbon of the oxime.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of "this compound" would display characteristic absorption bands for its functional groups.

A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime is expected to appear in the range of 1620-1680 cm⁻¹. The N-H stretching vibration of the piperidine ring would likely be observed around 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The presence of these characteristic bands would confirm the formation of the target oxime derivative.

Interactive Data Table: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (oxime)3200 - 3500Broad, Medium
N-H (piperidine)3300 - 3500Medium
C-H (alkane)2850 - 3000Strong
C=N (oxime)1620 - 1680Medium to Weak
C-N (piperidine)1100 - 1250Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While no specific Raman data for "this compound" is available, it is expected that the C=N stretching vibration would also be Raman active, potentially providing a stronger signal than in the FT-IR spectrum. The symmetric C-H stretching and bending vibrations of the alkyl groups would also be prominent in the Raman spectrum.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In a typical EI-MS experiment for a compound like this compound, one would expect to observe a molecular ion peak (M⁺) corresponding to its molecular weight. The relative abundance of this peak would provide an indication of the stability of the molecule under electron impact.

Hypothetical EI-MS Data Table:

Fragment Ion (m/z) Proposed Structure/Loss Relative Intensity (%)
Data Not AvailableMolecular Ion (M⁺)Data Not Available
Data Not AvailableFragment 1Data Not Available
Data Not AvailableFragment 2Data Not Available

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS would likely produce a protonated molecule [M+H]⁺. High-resolution ESI-MS could provide the exact mass, allowing for the determination of the elemental formula.

Hypothetical ESI-MS Data Table:

Ion (m/z) Formula Calculated Mass Measured Mass Difference (ppm)
[M+H]⁺C₇H₁₅N₂OData Not AvailableData Not AvailableData Not Available
[M+Na]⁺C₇H₁₄N₂NaOData Not AvailableData Not AvailableData Not Available

Fragmentation Pattern Analysis for Structural Insights

The fragmentation of this compound in mass spectrometry would be expected to follow established pathways for cyclic amines and oximes. Key fragmentation events would likely include alpha-cleavage adjacent to the nitrogen atom, loss of small neutral molecules (e.g., H₂O, NO), and ring-opening reactions. Analysis of these fragments would be crucial for confirming the positions of the methyl groups and the oxime functionality. A common fragmentation pathway for oximes is the McLafferty rearrangement, should the structural requirements be met.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to n→π* and π→π* transitions associated with the C=N-OH chromophore. The solvent used for the analysis can influence the position and intensity of these absorption maxima.

Hypothetical UV-Vis Spectroscopy Data Table:

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
Data Not AvailableData Not AvailableData Not Availablen→π
Data Not AvailableData Not AvailableData Not Availableπ→π

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. The experimental values are compared with the theoretical values calculated from the molecular formula (C₇H₁₄N₂O) to confirm the compound's purity and empirical formula.

Elemental Analysis Data Table for C₇H₁₄N₂O:

Element Theoretical (%) Experimental (%)
Carbon (C)59.12Data Not Available
Hydrogen (H)9.92Data Not Available
Nitrogen (N)19.70Data Not Available
Oxygen (O)11.25Data Not Available

Stereochemical and Conformational Analysis

Piperidinone Ring Conformations

The six-membered piperidinone ring is not planar and adopts various puckered conformations to alleviate angle and torsional strain. libretexts.org The primary conformations include the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. nih.govchemrxiv.orgwikipedia.org

Chair Conformation and its Derivations

The chair conformation is the most prevalent and lowest-energy form for most six-membered rings, including the piperidinone scaffold. libretexts.orgchemrevlett.com This conformation minimizes both angle strain, by maintaining bond angles close to the ideal tetrahedral angle of 109.5°, and torsional strain, by staggering all adjacent substituents. libretexts.orgyoutube.com In derivatives of 4-piperidinone, the piperidine (B6355638) ring typically adopts a chair conformation, often with substituents oriented equatorially to minimize steric hindrance. chemrevlett.comias.ac.innih.gov

Crystallographic analysis of related piperidin-4-one derivatives consistently shows the ring in a chair conformation. nih.govnih.gov For instance, in 2,6-bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime, the piperidin-4-one ring exists in a chair conformation where the methyl and chlorophenyl groups are in equatorial positions. nih.gov The degree of puckering in the chair form can be quantified using Cremer-Pople parameters. chemrxiv.orgnih.gov The flexibility of the ring allows for a "ring flip," an interconversion between two chair forms where axial substituents become equatorial and vice-versa. youtube.com

Table 1: Key Characteristics of the Piperidinone Chair Conformation
ParameterDescriptionTypical Value/StateReference
Relative EnergyEnergy compared to other conformations.Lowest (Most Stable) libretexts.orgwikipedia.org
Angle StrainDeviation from ideal tetrahedral bond angles.Minimal to none. libretexts.org
Torsional StrainStrain from eclipsing C-H bonds.Minimal (staggered arrangement). libretexts.org
Substituent PreferenceFavored orientation for bulky groups.Equatorial asianpubs.org

Boat and Twist-Boat Conformations

While less stable than the chair form, boat and twist-boat conformations are important transitional states in the ring-flip process. youtube.comyoutube.com The boat conformation is destabilized by two main factors: torsional strain from four eclipsed hydrogen atoms on the "bottom of the boat" and steric hindrance between the two "flagpole" hydrogens, which are positioned close to each other. libretexts.orgyoutube.com This results in the boat conformation being about 30 kJ/mol less stable than the chair form. libretexts.org

To relieve some of this strain, the boat conformation can twist slightly to form the twist-boat (or skew-boat) conformation. libretexts.orgyoutube.com This twisting reduces the flagpole steric interactions and partially staggers the eclipsed bonds, making the twist-boat more stable than the true boat form. libretexts.orgwikipedia.org However, it remains significantly higher in energy than the chair conformation. wikipedia.org In certain substituted piperidinone derivatives, particularly those with bulky N-substituents, the molecule may adopt a boat or twist-boat conformation to avoid severe steric clashes that would occur in a chair form. ias.ac.inresearchgate.net For example, some N-acyl-r(2),c(6)-diphenylpiperidin-4-ones are suggested to exist largely in boat conformations. researchgate.net

Table 2: Energy Comparison of Cyclohexane Conformations (Applicable to Piperidinone Ring)
ConformationRelative Energy (kJ/mol)Primary Strain FactorsReference
Chair0Minimal libretexts.org
Twist-Boat~23Torsional and Steric Strain libretexts.org
Boat~30Flagpole Steric Strain, Eclipsing Torsional Strain libretexts.org
Half-Chair~43High Angle and Torsional Strain (Transition State) wikipedia.org

Factors Influencing Ring Puckering and Conformational Preference

Several factors dictate the precise puckering of the piperidinone ring and the preference for a specific conformation. nih.govchemrxiv.org The hybridization state of the ring atoms is a key determinant; the presence of an sp2-hybridized carbon, such as the C=O or C=NOH group in 4-piperidinone and its oxime, can lead to a flattening of that portion of the ring. nih.gov The introduction of an alkyl group at C-3 in 2,6-diarylpiperidin-4-ones, for instance, causes a flattening of the ring around the C(2)-C(3) bond. asianpubs.org

Intramolecular interactions, such as hydrogen bonds, and the nature of substituents also play a crucial role. chemrxiv.org Bulky substituents generally favor equatorial positions to minimize 1,3-diaxial interactions, which are a form of steric strain. youtube.com However, electronic effects can sometimes override steric considerations. For example, some fluorinated piperidines preferentially adopt a conformation where the fluorine atom is axial due to stabilizing hyperconjugative interactions. researchgate.net For 2,5-dimethyl-4-piperidinone oxime, the conformational equilibrium would be influenced by the steric demands of the two methyl groups and the electronic nature and stereochemistry (E/Z) of the oxime group at C-4. unh.edunih.gov

Stereochemistry of Substituents

The spatial arrangement of substituents on the piperidinone ring is described by their axial or equatorial orientation. This stereochemistry is critical as it significantly impacts the molecule's stability and properties. ontosight.ai

Axial and Equatorial Orientations of Alkyl and Aryl Groups

In the stable chair conformation, substituents at each carbon can occupy one of two positions: axial or equatorial. youtube.com Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. ontosight.airesearchgate.net Generally, larger substituents like alkyl or aryl groups prefer the more sterically spacious equatorial position to avoid unfavorable steric interactions with the axial substituents on the same side of the ring (1,3-diaxial interactions). youtube.comasianpubs.org

Studies on various 2,6-diarylpiperidin-4-ones and their derivatives confirm that these compounds predominantly exist in chair conformations with the bulky aryl and alkyl substituents in equatorial positions. chemrevlett.comasianpubs.org For 2,5-dimethyl-4-piperidinone oxime, it is expected that both methyl groups at C-2 and C-5 would preferentially occupy equatorial positions to minimize steric strain, leading to a trans relationship between them.

Steric and Electronic Effects on Substituent Disposition

The final orientation of substituents is a balance between steric and electronic effects. nih.govresearchgate.net Steric effects arise from the spatial repulsion between bulky groups. libretexts.org As the size of a substituent increases, the preference for the equatorial position becomes more pronounced to avoid steric hindrance. libretexts.org

Electronic effects involve the influence of a substituent's electron-withdrawing or electron-donating nature on the molecule's conformation and reactivity. ucsb.edulibretexts.org These effects are transmitted through bonds (inductive effects) or through the π-system (resonance effects). ucsb.edu For instance, an electronegative substituent can influence the basicity of the piperidine nitrogen, which in turn can affect conformational preferences. researchgate.net In the case of 2,5-dimethyl-4-piperidinone oxime, the oxime group introduces significant electronic effects. The nitrogen lone pair and the potential for E/Z isomerism at the C=N bond create a complex electronic environment that can influence the stability of adjacent conformers. unh.edunih.gov The pseudoallylic strain that can occur when the piperidine nitrogen is part of a planar system (e.g., acylated) can force a 2-substituent into an axial orientation, though this is less likely in a simple N-H or N-alkyl piperidinone. nih.gov

Oxime E/Z Isomerism

The C=N double bond of the oxime group in 2,5-dimethyl-4-piperidinone oxime gives rise to geometric isomerism, resulting in the formation of E and Z isomers. The spatial arrangement of the hydroxyl group relative to the substituents on the piperidine ring defines these configurations and significantly influences the molecule's properties.

Configurational Assignment via NMR and X-ray Diffraction

The definitive assignment of E and Z isomers of piperidinone oximes is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the E and Z isomers of piperidinone oximes. The chemical shifts of the carbon and hydrogen atoms in proximity to the oxime group are particularly sensitive to its configuration. For instance, in related 2,6-diaryl-1-hydroxy piperidin-4-one oximes, the stereochemistry of the oxime bond has been established using these methods. nih.gov 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between the oxime hydroxyl proton and nearby protons on the piperidine ring, which differ for the E and Z isomers, allowing for an unambiguous assignment. nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides unequivocal proof of the stereochemical configuration in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, allowing for the direct visualization of the E or Z geometry of the oxime group. nih.gov For example, the crystal structure of 2,6-bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime confirmed the E isomeric form of the oxime derivative. researchgate.net The bond lengths and angles at the sp²-hybridized carbon of the oxime are also precisely determined, with the sum of bond angles around this carbon atom being approximately 360.0°, confirming its planarity. nih.govresearchgate.net

The following table summarizes key parameters used in the configurational assignment of piperidinone oximes based on data from analogous compounds.

TechniqueParameterObservation for Isomer Differentiation
¹H NMR Chemical Shift of α-protonsThe chemical shifts of protons on the carbon atoms adjacent to the C=N bond are different for the E and Z isomers due to the anisotropic effect of the oxime group.
¹³C NMR Chemical Shift of α-carbonsThe carbon signals of the piperidine ring, particularly C-3 and C-5, show distinct chemical shifts depending on the orientation of the oxime hydroxyl group. kfupm.edu.sa
NOESY Nuclear Overhauser EffectCross-peaks between the oxime -OH proton and specific ring protons can definitively establish the spatial proximity and thus the E or Z configuration. nih.gov
X-ray Diffraction Molecular GeometryProvides the exact bond angles and dihedral angles, offering a definitive assignment of the E and Z configuration in the solid state. researchgate.netnih.govresearchgate.net

Stereospecificity in Oxime Formation

The formation of oximes from the parent ketone, 2,5-dimethyl-4-piperidinone, can exhibit a degree of stereospecificity, leading to a preferential formation of one isomer over the other. This selectivity is influenced by several factors, including the reaction conditions and the steric environment around the carbonyl group. The Beckmann rearrangement, a reaction of oximes, is known to be highly stereospecific, with the group anti-periplanar to the hydroxyl group migrating. This principle has been historically used to determine the configuration of oxime isomers based on the structure of the rearrangement products. unh.edu The oximation of related substituted piperidin-4-ones has been shown to be influenced by E/Z isomerization. researchgate.netnih.gov

Conformational Dynamics and Stereodynamics Studies

The stereochemistry of 2,5-dimethyl-4-piperidinone oxime is further complicated by the conformational flexibility of the six-membered piperidine ring.

The parent ketones, cis- and trans-isomers of N-substituted 2,5-dimethyl-4-piperidones, have been studied in detail by PMR spectroscopy. osti.gov The major trans isomers predominantly exist in a chair conformation with the substituents in equatorial positions (1e, 2e, 5e). The minor cis isomers are conformationally non-uniform, existing in an equilibrium between two chair forms. This equilibrium is influenced by the size of the N-substituent. osti.gov

Upon oximation, the piperidine ring generally retains a chair conformation, as this minimizes steric interactions. However, the presence of bulky substituents or specific substitution patterns can lead to distorted chair or even boat conformations. For instance, while many piperidin-4-one oximes adopt a chair conformation similar to their ketone precursors, the oximes of 3,5-dimethyl-2,6-diarylpiperidin-4-ones with cis-methyl groups appear to adopt an asymmetric non-chair conformation. kfupm.edu.saresearchgate.net In some N-acyl-2,6-diphenylpiperidin-4-one oximes, a preference for twist-boat conformations has been observed. researchgate.net

The conformational preference of the 2,5-dimethyl-4-piperidinone oxime would likely be a chair conformation with the methyl groups adopting equatorial positions to minimize steric strain. The following table outlines the key conformational features based on studies of the precursor ketone.

Isomer of Precursor KetoneDominant ConformationKey Substituent Orientations
trans-2,5-dimethyl-4-piperidone Chair1e, 2e, 5e
cis-2,5-dimethyl-4-piperidone Equilibrium of two Chair forms(1a, 2e, 5a) ⇌ (1a, 2a, 5e)

Data based on PMR studies of N-substituted 2,5-dimethyl-4-piperidones. osti.gov

The interplay between the E/Z isomerism of the oxime and the conformational dynamics of the piperidine ring results in a complex stereodynamic system. Variable temperature NMR studies on related piperidinone oximes have been instrumental in understanding these dynamic processes and the energetic barriers associated with ring inversion and rotation around single bonds. nih.gov

Reactivity and Transformation Pathways

Reactions Involving the Oxime Functional Group

The >C=N-OH group is a hub of reactivity, participating in etherification, oxidation, and rearrangement reactions.

A common transformation of oximes is their conversion to oxime ethers through O-alkylation. This reaction typically involves the deprotonation of the oxime's hydroxyl group with a base, followed by nucleophilic substitution on an alkyl halide. jocpr.com This conversion is significant as oxime ethers are important in medicinal chemistry and organic synthesis. jocpr.com

The synthesis of oxime ethers from piperidone oxime precursors has been well-documented. The general method involves two steps: first, the reaction of the corresponding ketone with hydroxylamine (B1172632) to form the oxime, and second, the subsequent reaction with an alkyl halide in the presence of a base. jocpr.com However, one-pot procedures have also been developed. jocpr.com For instance, a series of 2,6-diarylpiperidin-4-one O-methyloximes were synthesized, showcasing the etherification of the oxime group. nih.govresearchgate.net Similarly, the synthesis of 2,6-bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime was achieved by condensing the N-methylated piperidin-4-one with O-benzylhydroxylamine hydrochloride, using sodium acetate (B1210297) trihydrate as a base in ethanol. nih.gov

The choice of reagents and reaction conditions can be varied, as shown in the table below.

Starting Material Reagents Product Reference
2,6-diarylpiperidin-4-one oximeMethylating agents2,6-diarylpiperidin-4-one O-methyloxime nih.gov
N-methylpiperidin-4-oneO-benzylhydroxylamine hydrochloride, Sodium acetate trihydrate, EthanolN-methylpiperidin-4-one O-benzyloxime nih.gov
Aldehydes/KetonesHydroxylamine hydrochloride, Alkyl halides, Base (e.g., K2CO3, KOH)Oxime ethers jocpr.com

This table illustrates common methods for the synthesis of oxime ethers from piperidone derivatives.

Metal centers can also mediate the O-alkylation of oximes, expanding the range of suitable alkylating agents to include alkenes and ethers. acs.org

The oxidation of the oxime group in piperidone derivatives has been studied to understand its kinetic and mechanistic pathways. The oxidation of 3,5-dimethyl-2,6-diarylpiperidin-4-one oximes with quinolinium fluorochromate (QFC) in an aqueous acetic acid medium has been investigated. asianpubs.org The reaction follows a 1:1 stoichiometry, and the primary product is the corresponding ketone, regenerating the carbonyl group at the C-4 position. asianpubs.org Kinetic studies on the influence of substrate, oxidant, and acid concentration have been performed, and a suitable mechanism has been proposed. asianpubs.org Notably, the addition of acrylonitrile (B1666552) monomer to the reaction mixture did not result in polymerization, suggesting that the reaction proceeds through a non-radical pathway under these specific conditions. asianpubs.org

However, the oxidation of oximes can lead to radical species under different conditions. The use of reagents like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) is known to mediate the oxidation of aliphatic C-H bonds in oximes, leading to the formation of substituted isoxazoles. researchgate.net Furthermore, oxidation of oximes with hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), can generate nitrile oxides. researchgate.net These highly reactive intermediates can then undergo cycloaddition reactions to form various heterocyclic systems, such as isoxazolines. researchgate.net

The Beckmann rearrangement is a classic and significant reaction of oximes, converting them into substituted amides. wikipedia.orgmasterorganicchemistry.com For cyclic ketoximes, such as 4-piperidinone, 2,5-dimethyl-, oxime, this rearrangement results in the formation of a lactam, a cyclic amide. wikipedia.org This transformation provides a valuable route for incorporating a nitrogen atom into cyclic structures. derpharmachemica.com

The reaction is typically catalyzed by acids like sulfuric acid, polyphosphoric acid, or a mixture known as the Beckmann solution (acetic acid, hydrochloric acid, and acetic anhydride). wikipedia.org Other reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride, can also promote the rearrangement by converting the oxime's hydroxyl group into a better leaving group. wikipedia.orgmasterorganicchemistry.com

The mechanism of the Beckmann rearrangement is stereospecific for ketoximes; the group that is in the anti-periplanar position to the leaving group on the nitrogen atom is the one that migrates. wikipedia.org In the case of this compound, this would involve the migration of one of the alpha-carbon atoms (C-3 or C-5) to the nitrogen atom, leading to the expansion of the ring and the formation of a substituted aza-caprolactam.

Reagent Type Examples Function Reference
Protic AcidsH₂SO₄, Polyphosphoric AcidCatalyzes the rearrangement by protonating the hydroxyl group. wikipedia.org
Acylating/Sulfonating AgentsAcetic anhydride, Tosyl chlorideConverts the hydroxyl into a better leaving group. wikipedia.orgmasterorganicchemistry.com
Chlorinating AgentsPCl₅, Thionyl chlorideConverts the hydroxyl into a better leaving group. wikipedia.org
Modern CatalystsCyanuric chloride, Zinc chlorideAllows the reaction to be performed under milder, catalytic conditions. wikipedia.org

This table presents various reagents used to facilitate the Beckmann rearrangement of oximes.

Reactivity at the Piperidone Ring System

The piperidone ring itself possesses reactive sites, primarily at the C-4 position (as the parent carbonyl) and the adjacent alpha-methylene carbons.

The oxime group at the C-4 position is fundamentally a derivative of a carbonyl group. Therefore, reactions that target this position often involve the regeneration of the ketone. As mentioned previously, the oxidation of 3,5-dimethyl-2,6-diarylpiperidin-4-one oximes with quinolinium fluorochromate yields the corresponding piperidin-4-one. asianpubs.org This demonstrates that the oxime can function as a protecting group for the C-4 carbonyl, which can be deprotected under specific oxidative conditions. Acid hydrolysis can also be used to convert oximes back to ketones, although this may not always result in high yields. asianpubs.org

The carbon atoms adjacent to the carbonyl group (C-3 and C-5) are known as alpha-methylene carbons, and their protons are acidic, making these positions nucleophilic and susceptible to various reactions. The synthesis of piperidone derivatives often involves reactions at these sites. For example, the Dieckmann cyclization, a common method for synthesizing 4-piperidones, relies on the base-catalyzed generation of an ester enolate anion at what becomes the C-3 position. researchgate.net

Further functionalization at these active methylene (B1212753) centers is also possible. Studies have reported the synthesis of piperidone oxime ethers with methyl, ethyl, or isopropyl substituents at these positions. nih.gov The parent 3,5-bis(ylidene)-4-piperidones can be synthesized, highlighting the reactivity of the C-3 and C-5 positions toward aldehydes in condensation reactions. nih.gov Additionally, metal-mediated reactions can activate the C-H bonds at the α-CH₂ moiety, promoting oxidation and further transformations at these sites. acs.org

N-Derivatization Reactions and their Impact on Molecular Properties

The secondary amine group in the piperidine (B6355638) ring of this compound is a key site for N-derivatization reactions. These reactions, such as N-acylation and N-alkylation, introduce new substituents onto the nitrogen atom, which can significantly alter the molecule's physical, chemical, and biological properties.

N-acylation of piperidine derivatives is a common strategy to modify their molecular properties. For instance, the introduction of an acyl group can influence the conformational preferences of the piperidine ring. Studies on related N-acyl-2,6-diphenylpiperidin-4-one oximes have shown that the nature of the N-acyl group can lead to different ring conformations, such as boat or twist-boat forms, which can impact their biological activity. While specific studies on N-acylated derivatives of 2,5-dimethyl-4-piperidinone oxime are not extensively detailed in the provided search results, the general principles of N-acylation of piperidones are well-established. These reactions typically involve the treatment of the parent piperidinone with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

The table below illustrates potential N-derivatization reactions based on general knowledge of piperidine chemistry.

ReagentReaction TypePotential Product
Acetyl chlorideN-AcylationN-acetyl-2,5-dimethyl-4-piperidinone oxime
Benzoyl chlorideN-AcylationN-benzoyl-2,5-dimethyl-4-piperidinone oxime
Methyl iodideN-AlkylationN-methyl-2,5-dimethyl-4-piperidinone oxime
Benzyl bromideN-AlkylationN-benzyl-2,5-dimethyl-4-piperidinone oxime

These modifications can impact properties such as solubility, lipophilicity, and receptor binding affinity, which are crucial for the development of new therapeutic agents.

Cyclization and Heterocycle Formation from Piperidinone Oxime Precursors

The oxime functional group of this compound serves as a versatile precursor for the synthesis of various heterocyclic systems. The reactivity of the oxime allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

One of the most well-known reactions of oximes is the Beckmann rearrangement, where an oxime is converted into an amide or a lactam under acidic conditions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For a cyclic ketoxime like 2,5-dimethyl-4-piperidinone oxime, this rearrangement would be expected to yield a seven-membered ring lactam. The reaction is catalyzed by various acids such as sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.org The migrating group is typically the one anti-periplanar to the hydroxyl group of the oxime.

Furthermore, piperidinone oximes can be precursors for the synthesis of fused heterocyclic systems such as pyrazolo[4,3-d]piperidines. While specific examples for the 2,5-dimethyl substituted piperidinone oxime are not detailed, the general strategy involves the reaction of a piperidinone derivative with a suitable reagent to construct the fused pyrazole (B372694) ring. For instance, the reaction of a related piperidinone with a hydrazine (B178648) derivative could lead to the formation of a pyrazolo-fused piperidine. These fused heterocyclic scaffolds are of interest in medicinal chemistry due to their presence in various biologically active molecules.

The table below summarizes potential cyclization reactions of piperidinone oximes.

Reaction TypeReagents/ConditionsPotential Heterocyclic Product
Beckmann RearrangementAcid (e.g., H₂SO₄)Substituted azepan-4-one
Pyrazole formationHydrazine derivativePyrazolo[4,3-d]piperidine derivative

These transformation pathways highlight the utility of this compound as a versatile building block in the synthesis of diverse and complex nitrogen-containing heterocyclic compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a principal method for the quantum chemical study of molecular systems. By approximating the electron density, DFT allows for the accurate and efficient calculation of various molecular properties.

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For piperidinone derivatives, these calculations typically show that the six-membered piperidine (B6355638) ring adopts a stable chair conformation. In this conformation, the substituents are generally found in equatorial positions to minimize steric hindrance. The precise bond lengths, bond angles, and dihedral angles that define the equilibrium structure of 4-Piperidinone, 2,5-dimethyl-, oxime would be determined in such a study, providing a detailed three-dimensional model of the molecule.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: This data is illustrative and based on typical values for similar structures, as specific experimental data for the title compound is unavailable.)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-C (ring) 1.53 - 1.55 C-N-C (ring) ~112
C-N (ring) 1.46 - 1.48 C-C-C (ring) ~110
C=N (oxime) ~1.28 C-C=N (oxime) ~117

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

In related piperidinone oxime structures, the HOMO is often localized on the electron-rich oxime and piperidine nitrogen atoms, while the LUMO is typically distributed over the C=N-OH moiety. This distribution indicates that these regions are the primary sites for electron donation and acceptance, respectively. The energy gap is a key factor in determining the molecule's potential for charge transfer interactions.

From the HOMO and LUMO energy values, a suite of global reactivity descriptors can be calculated. These parameters provide quantitative measures of a molecule's reactivity and stability. Key descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These values help in predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index suggests a strong capacity to accept electrons.

Table 2: Representative Quantum Chemical Parameters (Illustrative) (Note: This data is illustrative and based on typical values for similar structures.)

Parameter Definition Typical Value (eV)
HOMO Energy EHOMO -6.0 to -7.0
LUMO Energy ELUMO -1.0 to -2.0
Energy Gap (ΔE) ELUMO - EHOMO 4.0 to 5.0
Electronegativity (χ) -(EHOMO+ELUMO)/2 3.5 to 4.5
Chemical Hardness (η) (ELUMO-EHOMO)/2 2.0 to 2.5

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β₀) is a key parameter that quantifies the NLO response of a molecule. Molecules with significant intramolecular charge transfer, often indicated by a small HOMO-LUMO gap and an asymmetric electron distribution, tend to exhibit larger β₀ values. The presence of donor and acceptor groups within the molecular structure of this compound suggests it may possess NLO properties.

Crystal Packing and Intermolecular Interactions

While DFT provides insights into the properties of a single molecule, understanding the behavior of a compound in the solid state requires an analysis of its crystal packing and the non-covalent interactions between molecules.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface highlight significant interactions, such as hydrogen bonds.

Weak Non-Covalent Interactions (e.g., C-H...O, Van der Waals Forces)

The stability and crystal packing of piperidone derivatives are significantly influenced by a network of weak non-covalent interactions. These forces, while individually weak, collectively play a crucial role in determining the supramolecular architecture of the compound. Key among these are C-H...O hydrogen bonds and Van der Waals forces.

Computational techniques, particularly Hirshfeld surface analysis, are instrumental in delineating and quantifying these subtle interactions. nih.govacs.org This method maps the regions of intermolecular contact on a molecule's surface, allowing for the visualization and analysis of how neighboring molecules interact in a crystal lattice. The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts, providing a percentage contribution for each type of interaction. nih.gov

The following table, based on findings for analogous piperidone derivatives, illustrates the typical distribution of intermolecular contacts as determined by Hirshfeld surface analysis.

Interaction TypeContribution (%)Description
H···H45 - 60%Represents Van der Waals forces and is typically the most significant contributor to the crystal packing.
C···H / H···C15 - 25%Indicates carbon-hydrogen contacts, contributing to the overall van der Waals interactions.
O···H / H···O10 - 20%Corresponds to weak C-H···O hydrogen bonds and other oxygen-hydrogen contacts.
Other (e.g., N···H, C···C)5 - 10%Includes various other weak contacts that provide additional stabilization.

In Silico Modeling of Molecular Interactions

Molecular Docking Methodologies for Ligand-Protein Interactions (as a computational tool, not biological results)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govyoutube.com This method is a cornerstone of computational chemistry for exploring potential ligand-receptor complexes without focusing on the biological outcome. The process involves a systematic workflow to model the interaction between a ligand, such as a piperidinone derivative, and a target protein. nih.gov

The methodology can be broken down into several key stages:

Preparation of Receptor and Ligand: The process begins with obtaining the three-dimensional structures of both the protein (receptor) and the small molecule (ligand). The receptor structure is often sourced from a protein database like the Protein Data Bank (PDB). Standard preparation involves removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms and assigning appropriate atomic charges (e.g., Kollman charges). nih.gov The ligand's 3D structure is generated and optimized to find its lowest energy conformation.

Grid Generation: A search space, known as a grid box, is defined within the receptor's structure. nih.govyoutube.com This box encompasses the binding site or active site where the ligand is expected to interact. The docking algorithm will confine its search for binding poses within this defined volume. The precision in defining this grid is critical for the success of the docking simulation. youtube.com

Docking Simulation: Using software such as AutoDock Vina, the ligand is treated as flexible and is repeatedly placed within the grid box in various orientations and conformations. youtube.comnih.gov The algorithm explores the rotational and translational freedom of the ligand, as well as the torsional freedom of its rotatable bonds.

Scoring and Analysis: Each generated pose is evaluated by a scoring function, which calculates a value analogous to binding affinity (e.g., in kcal/mol). nih.gov The poses are then ranked, with the lowest energy scores indicating more favorable predicted binding modes. The final step involves visual analysis of the top-ranked poses to examine the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. youtube.com

The table below outlines the typical steps and software used in a molecular docking study involving piperidine-like compounds.

StepObjectiveCommon Software/Tools
Receptor PreparationClean PDB file, add hydrogens, assign charges.MGLTools, AutoDockTools, PyMOL
Ligand PreparationGenerate 3D structure, minimize energy, define rotatable bonds.OpenBabel, ChemDraw, Avogadro
Grid Box DefinitionSpecify the search space on the receptor for docking.AutoDockTools
Docking ExecutionRun the docking algorithm to generate binding poses.AutoDock Vina
Results AnalysisAnalyze scoring, visualize poses, and identify key interactions.PyMOL, Discovery Studio Visualizer

Structure-Property Correlation from Theoretical Models (excluding specific chemical/physical properties)

Theoretical models, particularly those based on Density Functional Theory (DFT), provide a powerful framework for correlating a molecule's structural and electronic features with its general chemical properties, without needing to compute specific physical constants. nih.govorientjchem.org These models offer qualitative and quantitative insights into molecular stability, reactivity, and intramolecular interactions based on the calculated electronic structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap is correlated with higher chemical reactivity, greater polarizability, and a lower kinetic stability, as less energy is required to excite an electron to a higher energy state. orientjchem.orgnih.gov This analysis helps in predicting the general reactive nature of a compound like this compound.

These computational approaches establish a direct link between the fundamental structure of a molecule and its intrinsic properties, guiding the understanding of its chemical behavior.

The following table summarizes the correlation between theoretical calculations and the general molecular properties they help to define.

Theoretical Concept/CalculationCorrelated Molecular PropertyInterpretation
HOMO-LUMO Energy GapChemical Reactivity & Kinetic StabilityA smaller gap generally correlates with higher reactivity and lower stability.
Natural Bond Orbital (NBO) AnalysisIntramolecular Stability & Charge DelocalizationQuantifies stability gained from hyperconjugative interactions between orbitals.
Molecular Electrostatic Potential (MEP)Electron-rich and Electron-deficient RegionsMaps charge distribution to predict sites for electrophilic and nucleophilic attack.

Analogues, Derivatives, and Structural Hybrids

Synthesis and Structural Characterization of Substituted 4-Piperidinone Oximes

The synthesis of substituted 4-piperidinone oximes typically begins with the corresponding substituted 4-piperidone (B1582916). The oximation of the ketone functionality is a standard procedure, often achieved by reacting the piperidone with hydroxylamine (B1172632) hydrochloride in the presence of a base.

A variety of substituted piperidin-4-one oxime esters have been synthesized with good yields. doaj.org These compounds are prepared from in-situ activated carboxylic acids using reagents like phosphorus oxychloride (POCl₃) and pyridine (B92270) with the parent piperidin-4-one oximes. doaj.org The structural elucidation of these novel esters has been accomplished through comprehensive spectral analysis, including FT-IR, 1D and 2D NMR, and mass spectrometry. doaj.org For some derivatives, single-crystal X-ray diffraction has provided unambiguous confirmation of their proposed structures. doaj.org

The stereochemistry of these compounds is a key aspect of their characterization. For instance, in a series of 1-methyl-2,6-diphenyl-4-piperidone oximes, the introduction of the oxime group creates geometric isomers. unh.edu The Beckmann rearrangement, a stereospecific reaction where the group anti to the oximido hydroxyl function migrates, has been a valuable tool in determining the configuration of these isomers. unh.edu

Piperidinone Oxime Ethers: Synthesis and Stereochemical Aspects

The synthesis of piperidinone oxime ethers introduces further structural diversity. A series of substituted piperidin-4-one oxime ethers have been prepared and their stereochemistry investigated using nuclear magnetic resonance (NMR) spectroscopy. nih.gov In these compounds, the orientation of the N-O bond of the oxime ether moiety is typically found to be syn to the C-5 position, corresponding to the E-isomer, as deduced from ¹H and ¹³C NMR spectra. nih.gov

The conformation of the piperidine (B6355638) ring in these oxime ethers is heavily influenced by the substitution pattern. Sterically less hindered compounds, such as those with smaller substituents at the C-3 and C-5 positions, tend to adopt a chair conformation. nih.gov Conversely, increased steric hindrance from bulkier substituents at these positions can force the ring into a twist-boat conformation. nih.gov For example, C-3 (Me) and C-5 (Me) disubstituted oxime ethers have been observed to prefer a twist-boat conformation. nih.gov

In another study, a series of 2,6-diarylpiperidin-4-one O-methyloximes were synthesized with a variety of substituents on the aryl rings and the piperidine ring. nih.gov The majority of these compounds were found to exist predominantly in a chair conformation, with only one highly substituted analogue adopting a twist-boat conformation. nih.gov

Compound TypeKey Synthetic FeatureStereochemical FindingAnalytical Techniques
Substituted 4-Piperidinone Oxime EstersIn-situ activation of carboxylic acids with POCl₃/pyridine. doaj.orgConformation influenced by gauche interactions; confirmed by single crystal XRD for some derivatives. doaj.orgFT-IR, 1D/2D NMR, Mass Spectrometry, Single Crystal XRD. doaj.org
Substituted Piperidin-4-one Oxime EthersO-alkylation of the oxime.N-O bond orientation is syn to C-5 (E-isomer). Ring conformation (chair vs. twist-boat) depends on steric hindrance at C-3 and C-5. nih.gov¹H NMR, ¹³C NMR. nih.gov
2,6-Diarylpiperidin-4-one O-methyloximesVaried substituents on aryl rings and piperidine core. nih.govPredominantly chair conformation, with twist-boat for sterically hindered compounds. nih.govNot specified in abstract. nih.gov

N-Substituted Piperidinone Oximes and their Derivatives

Modifications at the nitrogen atom of the piperidine ring have been explored to generate a wide array of derivatives. ajchem-a.com The synthesis of N-substituted piperidines can be achieved through various methods, including the reductive amination of N-Boc-piperidin-4-one. researchgate.net This approach has been used to create derivatives with a range of substituents on the piperidine nitrogen. researchgate.net For instance, three-carbon extensions have been introduced via aza-Michael reactions with acrylonitrile (B1666552) and tert-butyl acrylate (B77674), while two-carbon extensions have been achieved by alkylation with reagents like bromoacetonitrile (B46782) and 2-iodoethanol. researchgate.net

N-acryloyl-3,5-bis(ylidene)-4-piperidones have been synthesized through a two-step process involving an acid-catalyzed condensation followed by reaction with acryloyl chloride. nih.gov Furthermore, N-substituted piperidine derivatives have been synthesized with the aim of creating analogues of naturally occurring compounds and exploring their chemical properties. ajchem-a.com The synthesis of N-benzyl-piperidine linked molecules has also been reported. ajchem-a.com

Complexation Studies of Piperidinone Oxime Derivatives (e.g., with metal ions)

The oxime group, with its nitrogen and oxygen atoms, presents a potential coordination site for metal ions. While direct studies on the complexation of 4-piperidinone, 2,5-dimethyl-, oxime are not extensively detailed, research on related structures provides significant insights.

Studies on pyridine oximes, which share the oxime functional group, have shown their ability to form complexes with various divalent transition metal ions such as cobalt(II), zinc(II), and cadmium(II). helsinki.fi These studies, conducted through potentiometric titrations, have determined the stability constants of the resulting metal complexes. helsinki.fi The coordination of pyridine-2,6-carboxamidoxime with nickel(II) has been structurally characterized by X-ray measurements, revealing the formation of a [Ni(HL)₂]·4H₂O complex. helsinki.fi The coordination of oximes to a metal center can dramatically alter their chemical properties, such as a decrease in the pKa values of the oxime's hydroxyl group. at.ua

The complexation of oxime-containing Schiff bases with Co(II) ions has also been investigated, particularly in the context of oxygen binding. mdpi.com These studies highlight the role of the ligand structure in the formation of metal complexes capable of reversibly binding molecular oxygen. mdpi.com

Ligand TypeMetal Ions StudiedKey Findings
Pyridine OximesCo(II), Zn(II), Cd(II), Ni(II). helsinki.fiFormation of various complex types (e.g., Co(HL)²⁺, Co(HL)₂²⁺, [Ni(HL)₂]). Stability constants determined. helsinki.fi
Piperidine-derived Schiff BasesZn(II), Cu(II), Ni(II), Pt(II). uniroma1.itPiperidine moiety influences solubility and complex geometry. Synthesis via multi-step or one-pot methods. uniroma1.it
Oxime-containing Schiff BasesCo(II). mdpi.comInvestigation of oxygen uptake in the formation of Co(II) complexes. mdpi.com

Structural Hybridization with Other Heterocyclic Systems

The piperidinone oxime scaffold has been integrated with other heterocyclic systems to create novel hybrid molecules. While specific examples directly involving "this compound" are not detailed in the provided context, the general strategy is a recognized approach in medicinal chemistry. The synthesis of such hybrids often involves multi-step reaction sequences where the pre-formed piperidinone oxime is coupled with another heterocyclic moiety. These synthetic strategies aim to combine the structural features of both ring systems, potentially leading to compounds with unique three-dimensional shapes and chemical properties.

Q & A

Q. What are the recommended synthetic routes for 4-Piperidinone, 2,5-dimethyl-, oxime, and what catalysts or conditions optimize yield and purity?

The synthesis of oxime-containing piperidinone derivatives typically involves condensation reactions under controlled conditions. For example, oxime formation can be achieved using hydroxylamine hydrochloride in polar solvents (e.g., ethanol/water mixtures) at reflux temperatures . Catalysts such as Hg(II)-EDTA or N-Methylacetamid/H₂O may enhance reaction efficiency, as observed in analogous oxime syntheses . Post-synthesis purification via column chromatography (silica gel, eluent gradients) or recrystallization from ethanol/water systems is critical to isolate the target compound and remove by-products like unreacted precursors or stereoisomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on structurally related piperidinone derivatives, this compound likely poses hazards such as skin/eye irritation and respiratory toxicity. Researchers should:

  • Use personal protective equipment (gloves, goggles, lab coats) and work in a fume hood .
  • Avoid inhalation of dust/aerosols; employ local exhaust ventilation during weighing or dispensing .
  • Store in airtight containers away from oxidizing agents to prevent decomposition . Emergency measures include rinsing eyes with water for ≥15 minutes upon contact and seeking immediate medical attention for persistent symptoms .

Q. How can the oxime functional group in this compound be characterized spectroscopically?

Key analytical methods include:

  • IR Spectroscopy : The oxime (N–O) stretch typically appears near 950–1100 cm⁻¹, while the C=N bond absorbs at ~1640 cm⁻¹ .
  • NMR : The oxime proton (N–OH) resonates as a broad singlet at δ 9–11 ppm in ¹H-NMR. In ¹³C-NMR, the C=N signal appears at ~150–160 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (M⁺) and fragments corresponding to loss of the oxime group (e.g., M–NH₂OH) confirm the structure .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound, and what methods resolve stereoisomeric conflicts?

The stereochemistry of the oxime group (E/Z configuration) and piperidinone ring substituents can significantly impact biological activity and reaction pathways. To resolve stereoisomers:

  • Use chiral chromatography (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases .
  • Compare experimental NMR data with computational predictions (DFT calculations) for diastereomers .
  • Single-crystal X-ray diffraction provides definitive stereochemical assignments but requires high-purity crystals .

Q. What side reactions occur during the synthesis of this compound, and how can they be minimized?

Common side reactions include:

  • Over-oximation : Excess hydroxylamine may lead to di-oxime formation. Monitor reaction progress via TLC and stoichiometrically control reagent ratios .
  • Ring-opening reactions : Acidic or high-temperature conditions can degrade the piperidinone ring. Optimize pH (neutral to mildly acidic) and avoid prolonged reflux .
  • By-product formation : Impurities from incomplete methylation (e.g., mono-methyl derivatives) are removed via gradient elution in column chromatography .

Q. How can the oxime group in this compound be utilized in further chemical transformations?

The oxime moiety serves as a versatile intermediate:

  • Cyclization : Under Cu(II) catalysis, oximes react with α,β-unsaturated aldehydes to form substituted pyridines, enabling heterocyclic library synthesis .
  • Reduction : LiAlH₄ reduces oximes to primary amines, useful for generating bioactive analogs .
  • Functionalization : Oximes undergo Beckmann rearrangement with PCl₅ to yield amides or lactams, expanding structural diversity .

Q. What methodologies are recommended for evaluating the bioactivity of this compound in pharmacological studies?

To assess bioactivity:

  • Kinase inhibition assays : Test against MAPK/ERK pathways using purified enzymes (e.g., MEK1, ERK) and measure phosphorylation levels via Western blot .
  • Apoptosis studies : Quantify caspase-3/9 activation in cancer cell lines (e.g., oral squamous cell carcinoma) using fluorogenic substrates .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., fluorophenyl-substituted derivatives) and compare IC₅₀ values to identify critical substituents .

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